N-(sec-butyl)-2-ethoxy-5-isopropyl-4-methylbenzenesulfonamide
Description
N-(sec-butyl)-2-ethoxy-5-isopropyl-4-methylbenzenesulfonamide is an organic compound characterized by its complex structure, which includes a sec-butyl group, an ethoxy group, an isopropyl group, and a methylbenzenesulfonamide moiety
Properties
Molecular Formula |
C16H27NO3S |
|---|---|
Molecular Weight |
313.5 g/mol |
IUPAC Name |
N-butan-2-yl-2-ethoxy-4-methyl-5-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C16H27NO3S/c1-7-13(6)17-21(18,19)16-10-14(11(3)4)12(5)9-15(16)20-8-2/h9-11,13,17H,7-8H2,1-6H3 |
InChI Key |
HNZMLCZYVPIURK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=C(C=C(C(=C1)C(C)C)C)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of organolithium reagents, which are known for their high reactivity and ability to form carbon-lithium bonds . The Williamson Ether Synthesis is another method that can be employed to introduce the ethoxy group through nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(sec-butyl)-2-ethoxy-5-isopropyl-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethoxy and isopropyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-(sec-butyl)-2-ethoxy-5-isopropyl-4-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: It can be used as a reagent in organic synthesis to introduce sulfonamide groups into target molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its use as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(sec-butyl)-2-ethoxy-5-isopropyl-4-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the hydrophobic groups (sec-butyl, ethoxy, and isopropyl) can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence biological pathways .
Comparison with Similar Compounds
Similar Compounds
N-(sec-butyl)-2-ethoxy-5-isopropylbenzenesulfonamide: Similar structure but lacks the methyl group.
N-(sec-butyl)-2-ethoxy-4-methylbenzenesulfonamide: Similar structure but lacks the isopropyl group.
N-(sec-butyl)-5-isopropyl-4-methylbenzenesulfonamide: Similar structure but lacks the ethoxy group.
Uniqueness
The presence of the sec-butyl, ethoxy, isopropyl, and methyl groups in a single molecule allows for diverse reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
